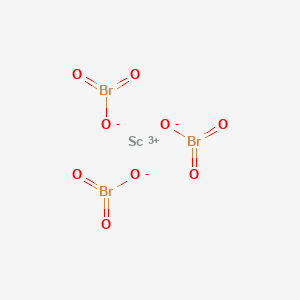
Scandium tribromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium tribromate, also known as tribromoscandium, is a chemical compound with the formula ScBr₃. It is composed of scandium and bromine and is known for its hygroscopic properties, meaning it readily absorbs moisture from the environment. This compound is typically found as an anhydrous powder and is soluble in water and ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium tribromate can be synthesized through the reaction of scandium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion: \[ \text{2 Sc} + \text{3 Br}_2 \rightarrow \text{2 ScBr}_3 \]
Industrial Production Methods: In an industrial setting, this compound is often produced by reacting scandium oxide (Sc₂O₃) with hydrobromic acid (HBr): \[ \text{Sc}_2\text{O}_3 + \text{6 HBr} \rightarrow \text{2 ScBr}_3 + \text{3 H}_2\text{O} \]
Analyse Chemischer Reaktionen
Types of Reactions: Scandium tribromate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form scandium oxide: \[ \text{2 ScBr}_3 + \text{3 O}_2 \rightarrow \text{2 ScO}_3 + \text{3 Br}_2 \]
Substitution: It can react with other halides to form mixed halides: \[ \text{ScBr}_3 + \text{3 Cl}_2 \rightarrow \text{ScCl}_3 + \text{3 Br}_2 \]
Major Products Formed:
Scandium oxide (ScO₃)
Scandium chloride (ScCl₃)
Bromine gas (Br₂)
Wissenschaftliche Forschungsanwendungen
Scandium tribromate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other scandium compounds.
Biology: Investigated for its potential biological effects and toxicity.
Medicine: Studied for its use in medical imaging and diagnostics.
Industry: Employed in the production of high-performance materials and catalysts.
Wirkmechanismus
The mechanism by which scandium tribromate exerts its effects involves its interaction with biological molecules and pathways. Scandium ions can bind to enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but research suggests that scandium compounds may affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Scandium fluoride (ScF₃)
Scandium triiodide (ScI₃)
Yttrium bromide (YBr₃)
Lutetium bromide (LuBr₃)
Eigenschaften
CAS-Nummer |
15162-94-4 |
|---|---|
Molekularformel |
Br3O9Sc |
Molekulargewicht |
428.66 g/mol |
IUPAC-Name |
scandium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Sc/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
JBONRVQAHIJYHM-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



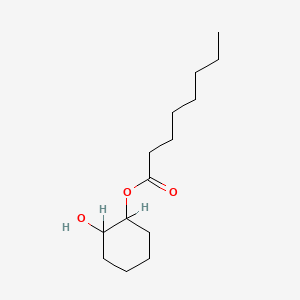
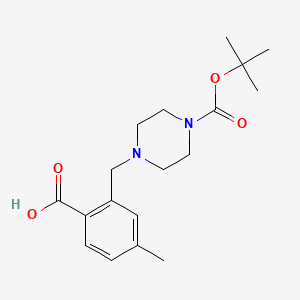
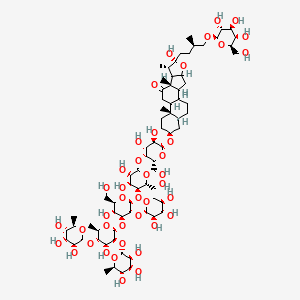
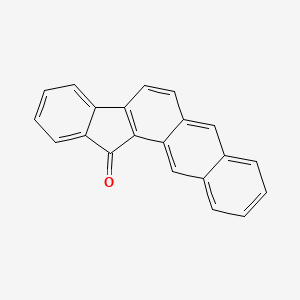
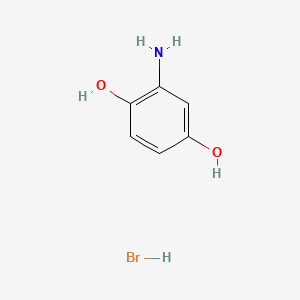
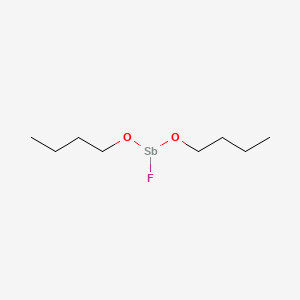
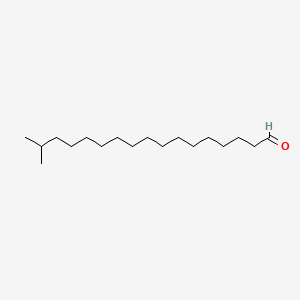
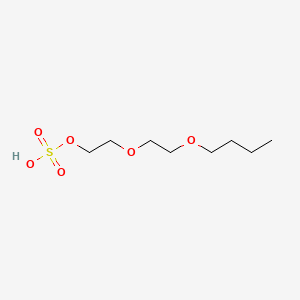
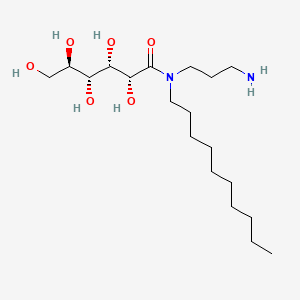
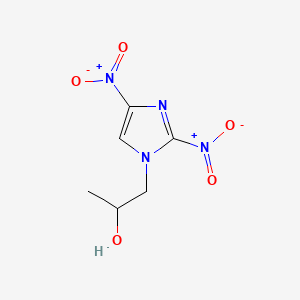
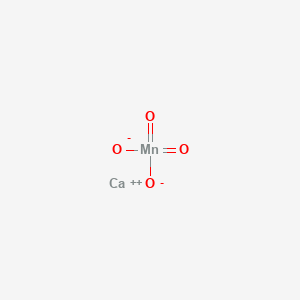
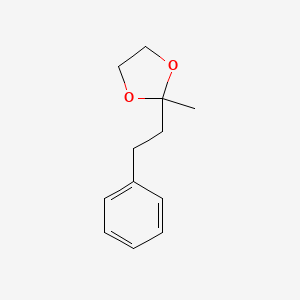
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
